Diethyl [(2-methylacryloyl)amino]propanedioate
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Overview
Description
Diethyl [(2-methylacryloyl)amino]propanedioate is an organic compound that belongs to the class of esters. It is a derivative of malonic acid, where the hydrogen atoms of the carboxyl groups are replaced by ethyl groups. This compound is known for its applications in organic synthesis and its role as an intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl [(2-methylacryloyl)amino]propanedioate can be synthesized through the alkylation of enolate ions. The process involves the reaction of diethyl malonate with an alkyl halide in the presence of a base such as sodium ethoxide. The reaction proceeds via an S_N2 mechanism, where the nucleophilic enolate ion attacks the electrophilic carbon of the alkyl halide, resulting in the formation of a new carbon-carbon bond .
Industrial Production Methods
In industrial settings, the production of this compound typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to remove impurities and obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Diethyl [(2-methylacryloyl)amino]propanedioate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) and sodium borohydride (NaBH_4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used to substitute the ester groups under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield diethyl malonate, while reduction can produce diethyl propanediol.
Scientific Research Applications
Diethyl [(2-methylacryloyl)amino]propanedioate has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor in the synthesis of drugs and bioactive molecules.
Industry: The compound is used in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism of action of diethyl [(2-methylacryloyl)amino]propanedioate involves its ability to undergo nucleophilic substitution reactions. The ester groups in the compound are susceptible to attack by nucleophiles, leading to the formation of new bonds and the release of the leaving group. This reactivity is exploited in various synthetic pathways to produce desired products.
Comparison with Similar Compounds
Diethyl [(2-methylacryloyl)amino]propanedioate can be compared with other similar compounds such as:
Diethyl malonate: Both compounds are esters of malonic acid, but diethyl malonate lacks the [(2-methylacryloyl)amino] group.
Diethyl ethoxymethylenemalonate: This compound has an ethoxymethylene group instead of the [(2-methylacryloyl)amino] group, leading to different reactivity and applications.
Dimethyl malonate: Similar to diethyl malonate, but with methyl groups instead of ethyl groups, affecting its physical and chemical properties.
The uniqueness of this compound lies in its specific functional groups, which confer distinct reactivity and applications in various fields of research and industry.
Properties
CAS No. |
824429-35-8 |
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Molecular Formula |
C11H17NO5 |
Molecular Weight |
243.26 g/mol |
IUPAC Name |
diethyl 2-(2-methylprop-2-enoylamino)propanedioate |
InChI |
InChI=1S/C11H17NO5/c1-5-16-10(14)8(11(15)17-6-2)12-9(13)7(3)4/h8H,3,5-6H2,1-2,4H3,(H,12,13) |
InChI Key |
AGKBRSVSXWBSCM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(=O)OCC)NC(=O)C(=C)C |
Origin of Product |
United States |
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